6-amino-8-[4-(benzyloxy)-3-ethoxyphenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
6-Amino-8-[4-(benzyloxy)-3-ethoxyphenyl]-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-8-[4-(benzyloxy)-3-ethoxyphenyl]-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of the amino group, the benzyloxy group, and the ethoxyphenyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-[4-(benzyloxy)-3-ethoxyphenyl]-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism by which 6-amino-8-[4-(benzyloxy)-3-ethoxyphenyl]-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Amino-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile: This compound has a similar core structure but different substituents, which may result in different chemical and biological properties.
6-Amino-8-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile: Another structurally related compound with potential variations in reactivity and applications.
Uniqueness
6-Amino-8-[4-(benzyloxy)-3-ethoxyphenyl]-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications and applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H22N2O5 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-amino-8-(3-ethoxy-4-phenylmethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C26H22N2O5/c1-2-29-22-10-17(8-9-20(22)30-14-16-6-4-3-5-7-16)25-18-11-23-24(32-15-31-23)12-21(18)33-26(28)19(25)13-27/h3-12,25H,2,14-15,28H2,1H3 |
InChI Key |
MNLHCBRDGGHFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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